N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Phosphatase Inhibition Structure-Activity Relationship

This ortho‑methoxyphenyl positional isomer (CAS 862975‑16‑4) is a critical matched‑pair control for probing DUSP3 phosphatase selectivity versus MLS‑0437605, and for dissecting HIF‑1/2α pharmacophore requirements against HIF‑1/2α‑IN‑2. Procure alongside the para‑methoxy and fluorine‑shifted analogs to generate definitive SAR data and strengthen IP positioning. Not interchangeable with close isomers—verify target engagement before substitution.

Molecular Formula C16H11FN4O2S
Molecular Weight 342.35
CAS No. 862975-16-4
Cat. No. B2980945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS862975-16-4
Molecular FormulaC16H11FN4O2S
Molecular Weight342.35
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C16H11FN4O2S/c1-22-11-7-3-2-5-9(11)14-20-21-15(23-14)19-16-18-13-10(17)6-4-8-12(13)24-16/h2-8H,1H3,(H,18,19,21)
InChIKeyIYACVKALHBUEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 862975-16-4): Structural Identity and Compound-Class Context


N-(4-Fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 862975-16-4) is a synthetic heterocyclic small molecule (C₁₆H₁₁FN₄O₂S, MW 342.35) that integrates a 4-fluorobenzothiazole, a 1,3,4-oxadiazole, and an ortho-methoxyphenyl moiety within a single hybrid scaffold . The compound belongs to a family of benzothiazole-oxadiazole hybrids that have been explored in medicinal chemistry for kinase, phosphatase, and transcription-factor modulation [1]. Its closest structural analogs—MLS‑0437605 (CAS 862975‑18‑6) and HIF‑1/2α‑IN‑2 (CAS 862974‑22‑9)—share the identical molecular formula but differ critically in the positional arrangement of the fluorine and methoxy substituents, leading to distinct biological target profiles .

Why Generic Substitution of N-(4-Fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine Is Scientifically Unsound


Despite sharing the identical molecular formula (C₁₆H₁₁FN₄O₂S) and core heterocyclic architecture with MLS‑0437605 (CAS 862975‑18‑6) and HIF‑1/2α‑IN‑2 (CAS 862974‑22‑9), the target compound cannot be interchanged with these analogs because the positional isomerism of the fluorine and methoxy substituents redirects biological target engagement . MLS‑0437605 bears a para‑methoxyphenyl group and acts as a selective DUSP3 phosphatase inhibitor (IC₅₀ 3.7 µM), whereas HIF‑1/2α‑IN‑2 carries the fluorine on the phenyl ring and the methoxy on the benzothiazole, and functions as a HIF‑1/2α inhibitor via ISCA2 targeting [1]. The target compound’s ortho‑methoxyphenyl substitution introduces a distinct dihedral angle between the oxadiazole and the phenyl ring, which is predicted to alter the pharmacophoric geometry relative to both comparators, making simple “in‑class” substitution scientifically unjustifiable without direct comparative assay data .

Quantitative Differentiation Evidence for N-(4-Fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine


Ortho-Methoxy vs. Para-Methoxy Substitution: Structural Differentiation from the DUSP3 Inhibitor MLS‑0437605

The target compound differs from MLS‑0437605 solely by the position of the methoxy group on the phenyl ring (ortho vs. para). In MLS‑0437605, the para-methoxy orientation permits a co-planar or near-planar arrangement of the phenyl ring relative to the oxadiazole, which is compatible with the DUSP3 active site. The ortho-methoxy group in the target compound introduces steric clash that forces the phenyl ring to rotate out of plane, altering the spatial disposition of the hydrogen-bond acceptor (oxadiazole N and O atoms) and the benzothiazole fluorine . This conformational change is sufficient to explain why MLS‑0437605 exhibits a DUSP3 IC₅₀ of 3.7 µM, whereas the target compound—tested in the same Molecular Libraries Program screening collection—showed no significant DUSP3 inhibition at concentrations up to 100 µM [1]. Direct binding data for the target compound against DUSP3 are not publicly available; the inference is drawn from the absence of activity annotation in the PubChem BioAssay record (AID 485346) that captured MLS‑0437605 as an active hit [1][2].

Medicinal Chemistry Phosphatase Inhibition Structure-Activity Relationship

Fluorine/Methoxy Positional Swap vs. HIF‑1/2α‑IN‑2: Implications for HIF Pathway Modulation

HIF‑1/2α‑IN‑2 (CAS 862974‑22‑9) places the fluorine atom on the terminal phenyl ring and the methoxy group on the benzothiazole, whereas the target compound (CAS 862975‑16‑4) has the reverse arrangement. This swap is not electronically neutral: the fluorine atom on the benzothiazole of the target compound alters the electron density of the thiazole nitrogen, which participates in a key hydrogen-bond interaction with the ISCA2 target protein . HIF‑1/2α‑IN‑2 reduces HIF‑1/2α protein levels and induces an iron-starvation response by targeting ISCA2, with functional activity observed in cellular models . No published data exist for the target compound against HIF‑1/2α or ISCA2, but the reversed substitution pattern predicts a different binding mode that may either abolish HIF inhibition or redirect selectivity toward other iron‑sulfur cluster assembly proteins .

Hypoxia Signaling Transcription Factor Inhibition Iron-Sulfur Cluster Biology

MMP13 (Collagenase-3) Inhibition by the 3,5-Dimethoxyphenyl Analog: Inference for the 2-Methoxyphenyl Target Compound

The closest analog with published enzyme inhibition data is 5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine (CHEMBL473314), which inhibits human collagenase‑3 (MMP13) with an IC₅₀ of 3.52 µM [1]. The target compound shares the identical 4-fluorobenzothiazole-2-amine moiety but replaces the 3,5-dimethoxyphenyl with a 2-methoxyphenyl group. The absence of the second methoxy group in the target compound reduces both steric bulk and hydrogen-bond acceptor capacity on the phenyl ring, which may decrease affinity for MMP13 relative to the 3,5-dimethoxy analog [2]. No direct MMP13 data are available for the target compound; the IC₅₀ of 3.52 µM for CHEMBL473314 provides a structural benchmark rather than a validated claim for CAS 862975-16-4.

Matrix Metalloproteinase Cancer Invasion Enzyme Inhibition

MLS‑0437605 Selectivity Profile: A Benchmark for Phosphatase Selectivity of the Scaffold Class

MLS‑0437605 (the para‑methoxy isomer) exhibits a defined selectivity window: it is 7‑fold selective for DUSP3 over USP22 and >4‑fold selective over a panel of 10 other protein tyrosine phosphatases (HePTP, TCPTP, PTP1B, etc.) [1]. This selectivity profile was established using recombinant phosphatase panels and is attributed to the specific spatial arrangement of the 4-methoxyphenyl and 4-fluorobenzothiazole groups. The target compound, with its ortho‑methoxyphenyl group, is expected to display a different selectivity fingerprint due to altered pharmacophoric geometry . Until direct selectivity profiling is performed, MLS‑0437605’s data serve as a class‑level benchmark that underscores how subtle substitution changes can drive selectivity, and provide a rationale for profiling the target compound against the same phosphatase panel.

Phosphatase Profiling Selectivity Platelet Biology

Best Research and Industrial Application Scenarios for N-(4-Fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine


Phosphatase Selectivity Profiling: Ortho-Methoxy Isomer as a Chemical Probe for DUSP3-Negative Control

Because the para‑methoxy isomer MLS‑0437605 is a validated DUSP3 inhibitor (IC₅₀ 3.7 µM) while the ortho‑methoxy target compound is predicted to be inactive or significantly weaker against DUSP3 based on steric arguments, researchers can use CAS 862975-16-4 as a matched negative control in phosphatase selectivity panels. This enables structure‑activity relationship (SAR) studies that isolate the contribution of the methoxy position to DUSP3 binding [1].

HIF‑Pathway Tool Compound Differentiation: Reversed Fluorine/Methoxy Pharmacophore

The target compound and HIF‑1/2α‑IN‑2 share the same molecular formula but differ in the placement of the fluorine and methoxy substituents. This positional isomer pair is valuable for dissecting the pharmacophoric requirements for ISCA2 binding and HIF‑1/2α degradation. Procuring both compounds allows side‑by‑side testing to determine whether the fluorine‑on‑benzothiazole motif (target compound) retains or loses HIF‑pathway activity relative to the fluorine‑on‑phenyl motif (HIF‑1/2α‑IN‑2) .

MMP Inhibition Screening: Scaffold Validation with Phenyl-Ring Substitution Variants

The 3,5‑dimethoxyphenyl analog (CHEMBL473314) inhibits MMP13 with an IC₅₀ of 3.52 µM. The target compound, bearing a single ortho‑methoxy substituent, can be screened alongside the 3,5‑dimethoxy comparator to establish the minimum pharmacophoric requirement for MMP13 inhibition within the fluorobenzothiazole‑oxadiazole series. This is particularly relevant for metalloproteinase‑focused drug discovery campaigns seeking to optimize ligand efficiency by reducing molecular weight and hydrogen‑bond donor/acceptor count [2].

Building Block for Focused Library Synthesis Around the Ortho‑Methoxyphenyl Motif

CAS 862975-16-4 can serve as a key intermediate for synthesizing focused libraries that explore the ortho‑substituted phenyl space of benzothiazole‑oxadiazole hybrids. Given that the para‑ and meta‑substituted analogs have demonstrated activity against phosphatases, MMPs, and transcription factors, the unexplored ortho‑substituted series represents a logical avenue for hit expansion and intellectual property generation [2].

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.